
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one
Overview
Description
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)piperazine. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: 1-(4-(3-Oxopropyl)piperazin-1-yl)ethan-1-one
Reduction: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethanol
Substitution: 1-(4-(3-Chloropropyl)piperazin-1-yl)ethan-1-one.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is . The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The hydroxypropyl group enhances its solubility and bioavailability, which are critical factors in drug design.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In a study involving deep reinforcement learning for drug design, several compounds were synthesized and tested for their ability to inhibit Mpro, with some showing promising IC50 values ranging from 3.3 to 63.5 µM . The piperazine derivatives, including this compound, exhibited selectivity profiles that warrant further investigation.
Neuropharmacology
Piperazine derivatives are often explored for their effects on neurotransmitter systems. The compound may interact with dopamine and serotonin receptors, which could have implications in treating psychiatric disorders such as schizophrenia and depression . Analogues of piperazine have been shown to exhibit varying affinities for these receptors, suggesting that modifications to the piperazine structure can lead to enhanced therapeutic effects .
Case Study 1: SARS-CoV-2 Inhibition
In a recent investigation into novel Mpro inhibitors, researchers utilized various synthesized compounds derived from piperazine scaffolds. Among these, this compound was included in the screening process. The study reported several hits with IC50 values indicating moderate to strong inhibition of Mpro activity . These findings suggest that further optimization of this compound could lead to effective antiviral agents.
Case Study 2: Dopamine Transporter Interaction
Another study focused on the structure-activity relationship (SAR) of piperazine-containing compounds demonstrated that modifications to the piperazine ring can significantly alter binding affinities at the dopamine transporter (DAT) . While specific data on this compound were not detailed, the general trend indicates that similar compounds can be optimized for enhanced DAT inhibition, potentially leading to treatments for addiction or mood disorders.
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets neurotransmitter receptors such as dopamine and serotonin receptors.
Pathways Involved: The compound modulates the signaling pathways associated with these receptors, leading to altered neurotransmitter release and receptor activity.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one: A closely related compound with an ethyl group instead of a propyl group.
Uniqueness: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbonyl groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety. Its structural formula can be represented as follows:
This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity and therapeutic potential.
The primary mechanism of action for this compound involves interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction modulates signaling pathways related to neurotransmitter release and receptor activity, which can influence various physiological processes.
Key Molecular Targets:
- Dopamine Receptors: Potential role in treating psychiatric disorders.
- Serotonin Receptors: Implications for mood regulation and anxiety disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antipsychotic Activity: The compound has been investigated for its potential in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor modulation.
- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
Antipsychotic Activity
A study explored the effects of various piperazine derivatives on dopamine receptor binding. It was found that this compound demonstrated significant affinity for D2 dopamine receptors, suggesting its potential as an antipsychotic agent .
Antimicrobial Efficacy
In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that this compound possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25–50 µg/mL .
Neuroprotective Studies
Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly. This effect was attributed to the modulation of intracellular signaling pathways associated with cell survival .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is essential:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
1-(2-Hydroxyethyl)piperazine | Similar to this compound | Moderate antipsychotic | 50 |
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one | Ethyl instead of propyl group | Lower affinity for D2 receptors | >100 |
Properties
IUPAC Name |
1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDEQUXFYPGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466103 | |
Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145943-75-5 | |
Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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